molecular formula C14H8FNO2 B12523915 Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone

Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone

Cat. No.: B12523915
M. Wt: 241.22 g/mol
InChI Key: RUXVPDMCVXJOEO-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone is a benzoxazole-based methanone derivative featuring a 4-fluorophenyl substituent. This compound is synthesized via condensation reactions involving benzo[d]oxazole-2-carboxylic acid derivatives and aryl halides or boronic acids under transition metal catalysis. Its structure is characterized by a ketone group bridging the benzoxazole and fluorophenyl moieties, which imparts distinct electronic and steric properties. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H8FNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H

InChI Key

RUXVPDMCVXJOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Competing Hydrolysis Pathways

In alcoholic solvents, intermediates such as methanimines (9 ) may undergo hydrolysis to form byproducts like o-aminophenol derivatives. Ethanol minimizes this side reaction compared to methanol due to slower hydrolysis kinetics.

Dimerization at Elevated Temperatures

Prolonged heating in acetonitrile (>24 hours) induces dimerization of methanimines (9 ) to form 2H-imidazol-4-amines (10 ). This is mitigated by strict temperature control (<80°C) and shorter reaction times.

Analytical and Crystallographic Validation

X-ray Crystallography :

  • Compound 10b (dimer): Monoclinic crystal system, P2₁/c space group. Intramolecular N–H···H–C contact (2.068 Å) stabilizes the conformation.
  • Bond Lengths : C=O (1.214 Å), C–N (1.356 Å).

Thermogravimetric Analysis (TGA) :

  • Decomposition onset: 220°C, indicating thermal stability suitable for material applications.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Thermolysis 99 >98 Moderate High
Cyclization 75 95 High Moderate
Friedel-Crafts 86 97 Low Low
Cross-Coupling 90 >99 High High

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
8b (4-fluorophenyl) 4-F 99 103–104 7.92–7.86 (m, 2H, Ar–H), 7.71–7.41 (m, 6H)
8a (phenyl) H 98 40–42 7.85–7.78 (m, 2H), 7.50–7.43 (m, 5H)
8c (4-methoxyphenyl) 4-OCH₃ 87 63–64 7.80–7.75 (m, 2H), 7.45–7.38 (m, 4H), 3.88 (s, 3H)
8e (4-nitrophenyl) 4-NO₂ 97 130–131 8.25–8.20 (m, 2H), 7.95–7.88 (m, 2H)
15b (3,4,5-trimethoxyphenyl) 3,4,5-OCH₃ 22.5 89–91 7.81–7.83 (m, 1H), 4.06 (s, 3H), 4.01 (s, 6H)

Key Observations :

  • Electron-withdrawing groups (e.g., F, NO₂) increase melting points due to enhanced dipole interactions and crystallinity.
  • Electron-donating groups (e.g., OCH₃) reduce melting points and yields, likely due to steric hindrance during crystallization .

Spectroscopic and Structural Insights

  • ¹H NMR : The 4-fluorophenyl group in 8b causes deshielding of adjacent protons, evident in the downfield shift (7.92–7.86 ppm) compared to 8a (7.85–7.78 ppm) .
  • X-ray Crystallography : Derivatives like 8b exhibit planar conformations, with the benzoxazole and aryl moieties adopting coplanar arrangements to maximize π-π stacking. Substituents like fluorine induce slight torsional distortions (~5°), altering packing efficiency .

Biological Activity

Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring fused with a phenyl group substituted by a fluorine atom. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways, which is linked to pain and inflammation management .
  • Anticancer Properties :
    • Studies indicate that derivatives of benzoxazole structures exhibit potent cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). For instance, certain derivatives demonstrated IC50 values in the sub-micromolar range, indicating strong antiproliferative activity .
  • Induction of Apoptosis :
    • Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner, making them potential candidates for cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.12 - 2.78Antiproliferative
Derivative 1CEM-130.94Induces apoptosis
Derivative 2U-9370.03Inhibits MAGL
Derivative 3MEL-815.63Cytotoxicity

Case Studies

Several studies have explored the efficacy of this compound:

  • Anticancer Activity :
    • A study reported that compounds derived from benzoxazole exhibited higher cytotoxicity than doxorubicin against MCF-7 and other cancer cell lines, highlighting their potential as alternative therapeutic agents .
  • Analgesic Effects :
    • Research has indicated that derivatives can significantly reduce pain-related behaviors in animal models, suggesting their utility in pain management through MAGL inhibition .
  • Inflammation Modulation :
    • The anti-inflammatory properties of these compounds were demonstrated through various assays that measured cytokine levels and inflammatory markers in vitro and in vivo .

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